Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate

bioisostere medicinal chemistry molecular geometry

Replace metabolically labile para-phenyl or tert-butyl motifs with this 1,3-disubstituted BCP building block and preserve the 180° exit vector while boosting Fsp³, solubility, and metabolic stability. In γ-secretase inhibitor programs, analogous BCP replacement delivered ~4‑fold increases in oral Cmax and AUC. The acetyl and methyl carboxylate groups offer orthogonal diversification via amide coupling, reductive amination, or Grignard addition. Secure 97% pure, multi‑gram quantities for fragment library expansion and lead optimization today.

Molecular Formula C9H12O3
Molecular Weight 168.192
CAS No. 131515-42-9
Cat. No. B2898873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
CAS131515-42-9
Molecular FormulaC9H12O3
Molecular Weight168.192
Structural Identifiers
SMILESCC(=O)C12CC(C1)(C2)C(=O)OC
InChIInChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3
InChIKeyZFHWXHQNMAFOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Acetylbicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-42-9): A BCP-Based Building Block for Drug Discovery and Chemical Synthesis Procurement


Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-42-9) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing acetyl and methyl carboxylate functionalities at the bridgehead positions . The bicyclo[1.1.1]pentane core serves as a well-established nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry applications [1]. This compound functions primarily as a synthetic building block and key intermediate for constructing BCP-containing pharmacologically active molecules . The rigid, three-dimensional BCP scaffold confers distinct physicochemical advantages over planar aromatic counterparts, including increased fraction of sp³-hybridized carbon (Fsp³) content, improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity [1].

Why Generic Phenyl or Alkyne Analogs Cannot Substitute Methyl 3-Acetylbicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-42-9) in Drug Discovery Workflows


Substituting methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate with a generic para-substituted phenyl or alkyne analog fundamentally alters key molecular properties that directly impact downstream drug development outcomes. The BCP scaffold provides a unique combination of geometric mimicry and physicochemical enhancement that cannot be simultaneously achieved with planar aromatic systems or linear alkynes [1]. Specifically, BCP maintains the identical 180° exit vector angle of para-substituted arenes while reducing molecular planarity, increasing three-dimensionality, and lowering clogP values [2]. Critically, replacement of a phenyl ring with a BCP motif has been shown to produce ~4-fold increases in both Cmax and AUC oral absorption parameters in vivo—improvements that generic substitution simply cannot replicate [3]. Therefore, procurement decisions that overlook the specific structural and pharmacokinetic advantages conferred by this BCP building block risk compromising the developability profile of lead candidates at later stages.

Quantitative Comparative Evidence: Methyl 3-Acetylbicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-42-9) Differentiation from Phenyl, Alkyne, and Alternative Bioisostere Analogs


Geometric Exit Vector Fidelity: BCP Maintains Identical 180° Angle as Para-Substituted Phenyl, Enabling Direct Scaffold Replacement

The bicyclo[1.1.1]pentane core in methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate provides a 1,3-disubstitution pattern wherein the angle between bridgehead substituent exit vectors is exactly 180°, identical to that of a para-substituted phenyl ring [1]. This geometric fidelity permits direct scaffold replacement without altering the spatial orientation of key pharmacophoric elements, unlike meta-substituted arenes (~120° exit vector angle) or alternative saturated bioisosteres such as cubane or bicyclo[2.2.2]octane, which differ in vector geometry and inter-substituent distance [2].

bioisostere medicinal chemistry molecular geometry scaffold hopping

Oral Absorption Enhancement: BCP Replacement of Phenyl Ring Increases Cmax and AUC by ~4-Fold in Mouse Model

In a head-to-head comparison using a γ-secretase inhibitor scaffold (BMS-708,163), replacement of the central para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane motif (compound 3) resulted in equipotent enzyme inhibition while delivering significant pharmacokinetic improvements [1]. The BCP-containing analog demonstrated ~4-fold increases in both maximum plasma concentration (Cmax) and area under the curve (AUC) values relative to the parent phenyl-containing compound in a mouse model of γ-secretase inhibition [1].

pharmacokinetics oral bioavailability Cmax AUC γ-secretase inhibitor

Physicochemical Property Optimization: BCP Motif Consistently Improves Aqueous Solubility and Passive Permeability Across Multiple Scaffolds

Systematic evaluation across multiple medicinal chemistry programs demonstrates that incorporation of the bicyclo[1.1.1]pentane motif consistently enhances aqueous solubility and passive permeability relative to phenyl-containing counterparts [1]. In the γ-secretase inhibitor series, the BCP analog exhibited significant improvements in both solubility and permeability compared to the parent fluorophenyl compound, while maintaining equipotent target engagement [1]. Literature reviews further confirm that BCP bioisosteres generally improve solubility and reduce clogP values compared to phenyl rings, though biological activity may be modestly reduced [2].

physicochemical properties aqueous solubility passive permeability lipophilicity drug-likeness

Metabolic Stability: BCP Replacement Maintains or Improves In Vitro Microsomal Stability While Preserving Potency

The BCP motif confers enhanced resistance to oxidative metabolism due to its fully saturated, aliphatic C–H bond framework, which is less susceptible to cytochrome P450-mediated oxidation compared to aromatic C–H bonds . In the γ-secretase inhibitor series, the BCP analog demonstrated improved in vitro metabolic stability in human liver microsomes relative to the parent phenyl compound [1]. In a separate antimalarial series, a BCP analog was found to be equipotent to its parent phenyl compound while showing significantly improved metabolic properties [2].

metabolic stability human liver microsomes oxidative metabolism CYP450

Established Synthetic Tractability: Validated 76% Yield Protocol from Commercially Accessible Precursor

A validated synthetic protocol for methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is documented in patent literature (US2022/64113, A1), demonstrating a 76% isolated yield via reaction of a BCP acid chloride precursor with methyllithium in the presence of copper(I) iodide at -78°C under inert atmosphere . This established methodology provides a reliable procurement pathway and reduces synthetic risk for organizations incorporating this building block into their workflows .

synthetic methodology yield organometallic chemistry building block synthesis

Structural Differentiation from tert-Butyl and Alkyne Bioisosteres: BCP Offers Balanced Profile of Fsp³ and Steric Bulk

The bicyclo[1.1.1]pentane core functions as a bioisostere not only for para-substituted phenyl rings but also for tert-butyl groups and internal alkynes [1]. Unlike a tert-butyl group, which introduces substantial steric bulk and conformational flexibility while contributing to lipophilicity, the BCP motif provides a rigid, three-dimensional framework with defined exit vectors that can be further functionalized . Compared to internal alkynes, which are metabolically labile due to potential epoxidation and reactive metabolite formation, BCP offers a metabolically stable, fully saturated alternative .

bioisostere tert-butyl replacement alkyne replacement Fsp³ drug design

Optimal Procurement and Research Application Scenarios for Methyl 3-Acetylbicyclo[1.1.1]pentane-1-carboxylate (CAS 131515-42-9)


Lead Optimization: Replacing para-Substituted Phenyl Rings with BCP to Improve Oral Absorption and Solubility

In medicinal chemistry programs where a lead candidate contains a para-substituted phenyl ring and suffers from poor oral absorption, limited aqueous solubility, or high lipophilicity (clogP >5), methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate serves as an ideal building block for synthesizing BCP-containing analogs. Evidence from the γ-secretase inhibitor program demonstrates that such replacement can maintain target potency while delivering ~4-fold increases in Cmax and AUC, along with improved solubility and permeability [1]. The identical 180° exit vector geometry ensures that pharmacophoric elements retain their spatial orientation relative to the binding site [2].

Fragment-Based Drug Discovery: Introducing Three-Dimensionality and Metabolic Stability into Fragment Libraries

This BCP building block enables the systematic exploration of three-dimensional chemical space in fragment-based drug discovery (FBDD) campaigns. The fully saturated BCP core (Fsp³ = 1.0) introduces conformational rigidity and metabolic stability that planar aromatic fragments cannot provide, while the acetyl and methyl carboxylate functionalities offer orthogonal synthetic handles for fragment elaboration [1]. Procurement of this compound supports the construction of BCP-enriched fragment libraries designed to identify hits with inherently improved developability profiles [2].

Scaffold Hopping: Systematic Replacement of tert-Butyl Groups and Internal Alkynes with Metabolically Stable BCP Motifs

For lead series containing metabolically labile tert-butyl groups (susceptible to CYP-mediated oxidation) or internal alkynes (potential for reactive metabolite formation), this BCP building block provides a direct scaffold-hopping opportunity. The BCP core functions as a validated bioisostere for both motifs while offering superior metabolic stability due to its inert aliphatic C–H bonds [1]. The acetyl and carboxylate groups can be further derivatized to mimic the substitution patterns of the original tert-butyl or alkyne-containing scaffolds [2].

Parallel Synthesis and SAR Exploration: Generating Diverse BCP-Containing Analogs for Structure-Activity Relationship Studies

The established synthetic protocol (76% yield via MeLi/CuI-mediated coupling) [1] enables reliable procurement of this building block in quantities sufficient for parallel synthesis campaigns. The methyl carboxylate and acetyl functionalities provide two distinct vectors for diversification—ester hydrolysis to carboxylic acid for amide coupling, and ketone functionalization via reductive amination, Grignard addition, or oxime formation—facilitating rapid exploration of BCP-containing chemical space for structure-activity relationship (SAR) optimization.

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